1-(4-fluorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H18FN3O3 and its molecular weight is 379.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Development
This compound belongs to a class of chemicals that have been extensively studied for their potential in treating various diseases. For instance, derivatives of 1,2-dihydropyridine-3-carbohydrazide have been explored for their inhibitory effects on specific targets such as HIV integrase. Studies utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy have supported the selection of candidates for further development due to their potent inhibitory activities against enzymes crucial for HIV replication (Monteagudo et al., 2007). Moreover, these compounds' metabolic fate and excretion balance have been investigated, providing valuable data for optimizing pharmacokinetic profiles.
Chemotherapeutic Applications
The structural features of these compounds, particularly the fluorobenzyl group, have shown promise in oncological research. For example, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective inhibitor of the Met kinase superfamily, demonstrated significant tumor stasis in preclinical models (Schroeder et al., 2009). This highlights the potential for derivatives of the compound to contribute to targeted cancer therapies.
Molecular Probing and Imaging
Some derivatives have been developed as molecular probes for imaging studies, aiding in the visualization of specific biological processes or markers. For instance, compounds labeled with radioactive isotopes have been synthesized for in vivo imaging of receptor systems via positron emission tomography (PET), providing tools for neurological research and potential diagnostic applications (Labas et al., 2009).
Antimicrobial and Antioxidant Activities
Research on the antimicrobial and antioxidant properties of related compounds, such as N'-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide, has revealed their potential in combating infectious diseases and oxidative stress (Feng et al., 2014). These findings suggest avenues for developing new treatments that address antibiotic resistance and diseases associated with oxidative damage.
Mechanism of Action
Target of Action
The primary target of this compound is the P2X7 receptor . The P2X7 receptor plays a fundamental role in the initiation and sustenance of the inflammatory cascade .
Mode of Action
The compound interacts with its target, the P2X7 receptor, by binding to it . This binding can lead to changes in the receptor’s activity, potentially influencing the inflammatory response .
Biochemical Pathways
The compound’s interaction with the P2X7 receptor affects the inflammatory cascade . This cascade involves a series of biochemical reactions that lead to inflammation, a key part of the body’s immune response .
Pharmacokinetics
The compound has been synthesized and characterized, indicating that it has the potential to be studied further for these properties .
Result of Action
The compound’s action on the P2X7 receptor can influence the inflammatory response . This could potentially lead to changes in the molecular and cellular processes involved in inflammation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other molecules can affect the compound’s ability to bind to the P2X7 receptor . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N'-(2-phenylacetyl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c22-17-10-8-16(9-11-17)14-25-12-4-7-18(21(25)28)20(27)24-23-19(26)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUYCZIILWDMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.